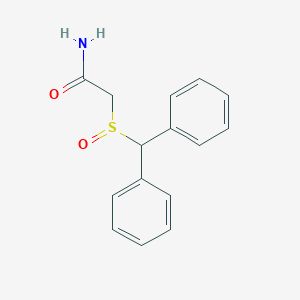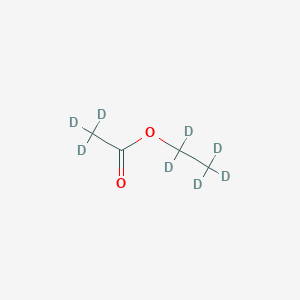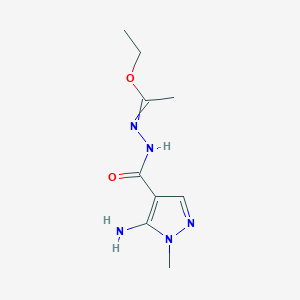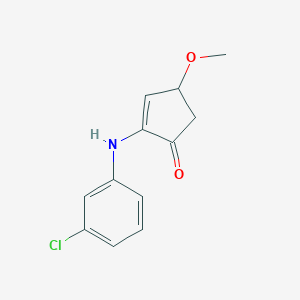
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-” is a chemical compound that likely contains a cyclopentenone group, which is a type of cyclic ketone. It also appears to have a 3-chloroanilino group and a methoxy group attached to it.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentenone with a 3-chloroaniline and a methoxy group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would likely be a five-membered ring (from the cyclopentenone) with a 3-chloroanilino group and a methoxy group attached. The exact positions of these groups on the ring would depend on the specific synthesis pathway.Chemical Reactions Analysis
As a ketone, the compound would likely undergo reactions typical of carbonyl groups. The aniline and methoxy groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the groups present in the compound. For example, the presence of a carbonyl group, a chloro group, and a methoxy group suggests that the compound might be polar.Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as a general rule, compounds containing aniline groups can be hazardous and should be handled with care.
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses.
properties
IUPAC Name |
2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFZPPSYYJZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
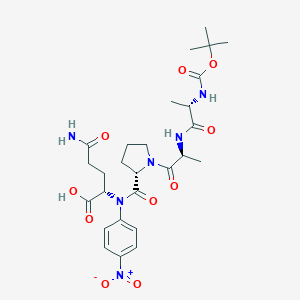
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
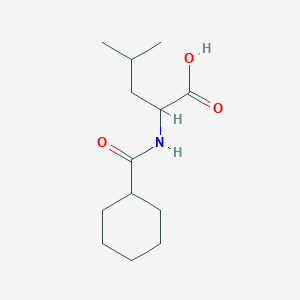
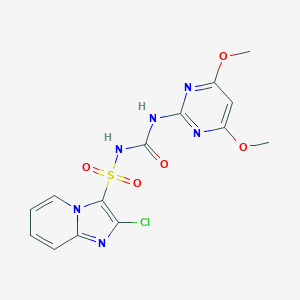
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
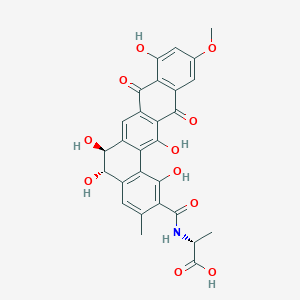
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
